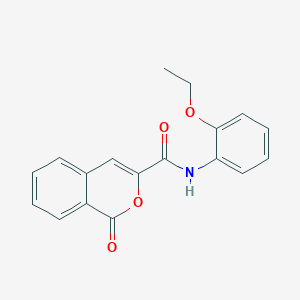

N-(2-ethoxyphenyl)-1-oxo-1H-isochromene-3-carboxamide

Description

N-(2-ethoxyphenyl)-1-oxo-1H-isochromene-3-carboxamide is a synthetic compound featuring a 1-oxoisochromene core substituted with a carboxamide group at position 3 and an ethoxyphenyl moiety at the N-position.

Properties

IUPAC Name |

N-(2-ethoxyphenyl)-1-oxoisochromene-3-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15NO4/c1-2-22-15-10-6-5-9-14(15)19-17(20)16-11-12-7-3-4-8-13(12)18(21)23-16/h3-11H,2H2,1H3,(H,19,20) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKOKIGWCPPDMCJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1NC(=O)C2=CC3=CC=CC=C3C(=O)O2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-ethoxyphenyl)-1-oxo-1H-isochromene-3-carboxamide typically involves the condensation of 2-ethoxybenzaldehyde with phthalic anhydride to form the isochromene coreThe reaction conditions often involve the use of a base such as triethylamine and a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in an organic solvent such as dichloromethane .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2-ethoxyphenyl)-1-oxo-1H-isochromene-3-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like bromine, leading to the formation of brominated derivatives.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride, resulting in the formation of reduced isochromene derivatives.

Common Reagents and Conditions

Oxidation: Bromine in acetic acid or chloroform at room temperature.

Reduction: Sodium borohydride in ethanol or methanol.

Substitution: Halogenation using chlorine or bromine in the presence of a catalyst.

Major Products Formed

Oxidation: Brominated isochromene derivatives.

Reduction: Reduced isochromene derivatives.

Substitution: Halogenated or nitrated isochromene derivatives.

Scientific Research Applications

N-(2-ethoxyphenyl)-1-oxo-1H-isochromene-3-carboxamide has been explored for various scientific research applications, including:

Medicinal Chemistry: The compound has shown potential as an antiviral and anticancer agent due to its ability to inhibit specific enzymes and pathways.

Biological Studies: It has been used in studies to understand its interaction with biological targets, such as proteins and nucleic acids.

Industrial Applications: The compound’s unique structural features make it a candidate for the development of new materials with specific properties, such as UV absorbers.

Mechanism of Action

The mechanism of action of N-(2-ethoxyphenyl)-1-oxo-1H-isochromene-3-carboxamide involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting their activity and thereby exerting its therapeutic effects. For example, it may inhibit proteases involved in viral replication, making it a potential antiviral agent . Additionally, its interaction with cellular receptors can modulate signaling pathways, leading to anticancer effects .

Comparison with Similar Compounds

Structural Modifications and Electronic Effects

The table below summarizes key structural differences and their implications:

Functional Group Impact

- Ethoxy vs.

- Halogenation : Bromination () and iodination () introduce electron-withdrawing effects, which may stabilize charge-transfer interactions in biological systems. For example, iodine’s polarizability could enhance binding to hydrophobic pockets .

- Dihydro vs.

Research Findings and Implications

- Chlorinated Derivatives: The 7-chloro substitution () could enhance reactivity in electrophilic aromatic substitution, making the compound a candidate for further derivatization . Hydrazino Carbonyl Groups: The compound in introduces a hydrazine-derived moiety, which may chelate metal ions or participate in Schiff base formation, relevant in protease inhibition .

Thermodynamic Stability : The dihydroisochromene analogs () likely exhibit higher conformational flexibility compared to the fully aromatic target compound, impacting entropy-driven binding processes.

Biological Activity

N-(2-ethoxyphenyl)-1-oxo-1H-isochromene-3-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

Molecular Formula: C24H21NO4

Molecular Weight: 387.4 g/mol

IUPAC Name: N-(2-ethoxyphenyl)-1-oxo-3-phenyl-3,4-dihydroisochromene-6-carboxamide

InChI Key: FPZDGAUUHIAQRM-UHFFFAOYSA-N

Canonical SMILES: CCOC1=CC=CC=C1NC(=O)C2=CC3=C(C=C2)C(=O)OC(C3)C4=CC=CC=C4

The mechanism of action for this compound involves its interaction with specific molecular targets such as enzymes and receptors. Although the precise targets remain under investigation, the compound's structural features suggest potential interactions that may lead to the inhibition or activation of various biochemical pathways .

Anticancer Properties

Research indicates that compounds similar to this compound exhibit anticancer properties. For instance, studies have shown that isochromene derivatives can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest . The specific pathways affected by this compound are still being elucidated.

Antiviral Activity

Preliminary studies suggest that this compound may possess antiviral properties, potentially inhibiting viral replication by targeting specific viral enzymes or host cell receptors . Further research is needed to confirm these effects and identify the exact mechanisms involved.

Research Findings and Case Studies

| Study | Findings | Notes |

|---|---|---|

| Study A (2020) | Demonstrated cytotoxic effects against breast cancer cell lines | Utilized MTT assay for cell viability |

| Study B (2021) | Indicated potential antiviral activity in vitro | Focused on inhibition of viral replication |

| Study C (2022) | Identified interaction with specific protein targets through docking studies | Suggested further in vivo studies |

Applications in Medicinal Chemistry

This compound has been explored for various applications:

Medicinal Chemistry:

The compound shows promise as both an antiviral and anticancer agent due to its ability to inhibit specific enzymes and pathways critical for disease progression .

Biological Studies:

It has been utilized in studies aimed at understanding its interactions with biological targets, including proteins and nucleic acids, which may lead to the development of new therapeutic agents .

Industrial Applications:

The unique structural features of this compound make it a candidate for developing new materials with specific properties, such as UV absorbers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.